molecular formula C13H21NO2 B12667463 Ethyl 2-allyl-2-cyano-3-methylhexanoate CAS No. 33422-23-0

Ethyl 2-allyl-2-cyano-3-methylhexanoate

Cat. No.: B12667463
CAS No.: 33422-23-0
M. Wt: 223.31 g/mol
InChI Key: UKTWPGDYTUPYNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-allyl-2-cyano-3-methylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-allyl-2-cyano-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically occurs under reflux conditions, with the removal of water to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-allyl-2-cyano-3-methylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-allyl-2-cyano-3-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-allyl-2-cyano-3-methylhexanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the allyl group can participate in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-methyl-2-propenoate: Similar structure but lacks the allyl group.

    Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the allyl group and has a different carbon backbone.

    Ethyl 2-allyl-2-cyano-3-methylpentanoate: Similar structure but has a different carbon backbone.

Uniqueness

Ethyl 2-allyl-2-cyano-3-methylhexanoate is unique due to the presence of both an allyl group and a cyano group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .

Properties

CAS No.

33422-23-0

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl 2-cyano-3-methyl-2-prop-2-enylhexanoate

InChI

InChI=1S/C13H21NO2/c1-5-8-11(4)13(10-14,9-6-2)12(15)16-7-3/h6,11H,2,5,7-9H2,1,3-4H3

InChI Key

UKTWPGDYTUPYNF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC=C)(C#N)C(=O)OCC

Origin of Product

United States

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